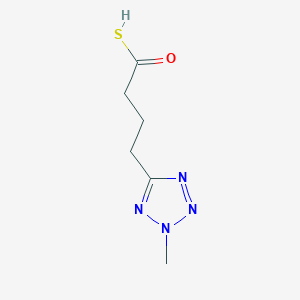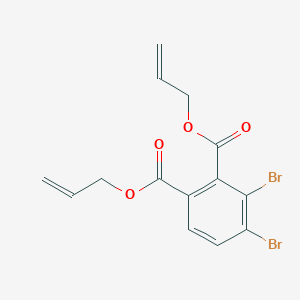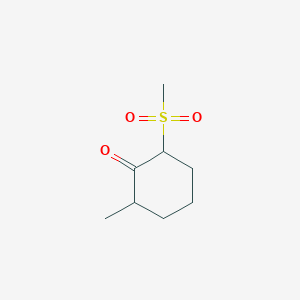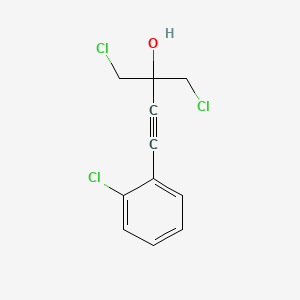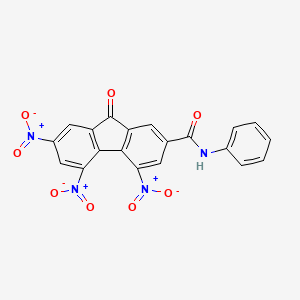
2,6-Dihydroxy-N-octadecylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-N-octadecylbenzamide is an organic compound characterized by the presence of two hydroxyl groups and an octadecyl chain attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-N-octadecylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid and the amine group of the octadecylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-N-octadecylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-N-octadecylbenzamide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octadecyl chain can interact with lipid membranes, enhancing the compound’s bioavailability and efficacy. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the octadecyl chain, making it less hydrophobic.
N-octadecylbenzamide: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and redox reactions.
2,6-Dihydroxy-N-methylbenzamide: Has a shorter alkyl chain, affecting its interaction with lipid membranes.
Uniqueness
2,6-Dihydroxy-N-octadecylbenzamide is unique due to the combination of hydroxyl groups and a long octadecyl chain. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of hydroxyl groups allows for redox activity and hydrogen bonding, while the octadecyl chain enhances membrane interaction and bioavailability.
Propiedades
Número CAS |
93491-82-8 |
|---|---|
Fórmula molecular |
C25H43NO3 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
2,6-dihydroxy-N-octadecylbenzamide |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)24-22(27)19-18-20-23(24)28/h18-20,27-28H,2-17,21H2,1H3,(H,26,29) |
Clave InChI |
MNJFKNFDDPATBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



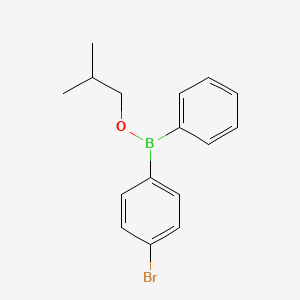
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
